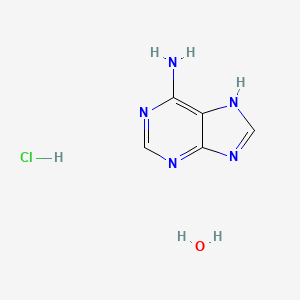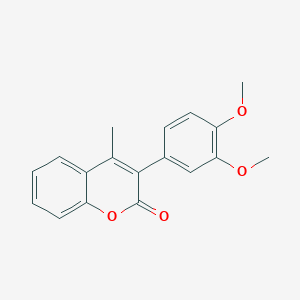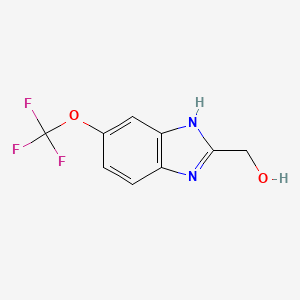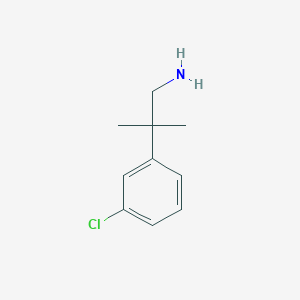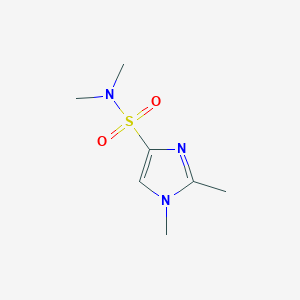
N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide”, imidazoles in general have been synthesized through various methods . Recent advances in the synthesis of imidazoles have focused on the bonds constructed during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles .Wissenschaftliche Forschungsanwendungen
Detoxification Mechanisms
Research by Umemoto et al. (1988) explored the detoxification mechanisms of carcinogenic arylamines, specifically studying the non-enzymatic reaction of a nitroso-derivative of Glu-P-1 with glutathione (GSH). This study revealed new binding forms, such as sulfinamide and N-hydroxy-sulfonamide, between arylnitroso compounds and thiols, suggesting potential detoxification pathways in vivo for toxic arylamines, which could be relevant for compounds like N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (Umemoto et al., 1988).
Antimicrobial and Antitubercular Agents
A study by Ranjith et al. (2014) involved the synthesis and characterization of sulfonamide derivatives, exhibiting significant antimicrobial activity, particularly against Mycobacterium tuberculosis. This indicates the potential of sulfonamide-based compounds, including this compound, in developing antimicrobial and antitubercular agents (Ranjith et al., 2014).
Antiparasitic Bioactivity
Hernández-Núñez et al. (2009) synthesized imidazole derivatives demonstrating antiparasitic bioactivity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. This suggests that compounds like this compound may have applications in treating parasitic infections (Hernández-Núñez et al., 2009).
Synthesis of Sulfonyl Azides
Stevens et al. (2014) discussed the efficient synthesis of sulfonyl azides from primary sulfonamides, a process that might be applicable to compounds like this compound. This synthesis does not require Cu salts, making it advantageous for various chemical applications (Stevens et al., 2014).
Eigenschaften
IUPAC Name |
N,N,1,2-tetramethylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-6-8-7(5-10(6)4)13(11,12)9(2)3/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAIQRBLSRFFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



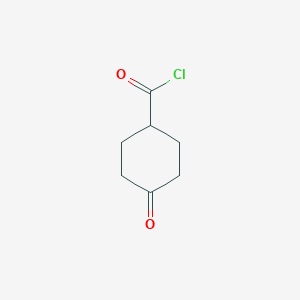
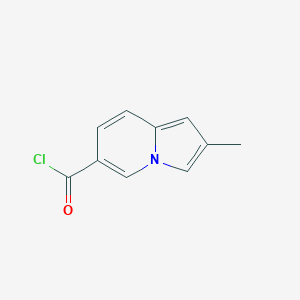
![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)
![Imidazo[1,2-b]isoxazole-2-carbonyl chloride](/img/structure/B3043762.png)
![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)



